Fmoc-PEG2-NHS ester Fmoc-PEG2-NHS ester Fmoc-PEG2-NHS ester is a PEG derivative containing an Fmoc-protected amine and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.
Brand Name: Vulcanchem
CAS No.: 1807534-85-5
VCID: VC0528289
InChI: InChI=1S/C26H28N2O8/c29-23-9-10-24(30)28(23)36-25(31)11-13-33-15-16-34-14-12-27-26(32)35-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,27,32)
SMILES: C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H28N2O8
Molecular Weight: 496.52

Fmoc-PEG2-NHS ester

CAS No.: 1807534-85-5

Cat. No.: VC0528289

Molecular Formula: C26H28N2O8

Molecular Weight: 496.52

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fmoc-PEG2-NHS ester - 1807534-85-5

Specification

CAS No. 1807534-85-5
Molecular Formula C26H28N2O8
Molecular Weight 496.52
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C26H28N2O8/c29-23-9-10-24(30)28(23)36-25(31)11-13-33-15-16-34-14-12-27-26(32)35-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,27,32)
Standard InChI Key MLMVUZTWJNGUEN-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Fmoc-PEG2-NHS ester belongs to a class of bifunctional crosslinking reagents widely used in bioconjugation chemistry. The compound features an Fmoc-protected amine on one end and an NHS ester reactive group on the other, connected by a diethylene glycol (PEG2) linker.

Basic Chemical Properties

The chemical properties of Fmoc-PEG2-NHS ester have been reported with some variations across scientific databases, as summarized in the following table:

PropertyValueSource
CAS Number1807534-85-5
Alternative CAS1263044-77-4
Molecular FormulaC₂₆H₂₈N₂O₈
Molecular Weight496.51 g/mol
Physical StateSolid
Storage Recommendation2-8°C

The compound contains both an Fmoc-protected amine and an NHS ester functional group. The Fmoc group serves as a temporary protecting group for the primary amine that can be selectively removed under basic conditions, while the NHS ester is reactive toward primary and secondary amines, enabling conjugation reactions .

Structural Elements and Functionality

The structure of Fmoc-PEG2-NHS ester consists of three distinct functional components:

  • Fmoc Group: A bulky protecting group that shields the amine functionality and can be removed under mild basic conditions (typically 20% piperidine in DMF) .

  • PEG2 Spacer: A diethylene glycol chain that increases the aqueous solubility of the molecule and provides spatial separation between conjugated molecules .

  • NHS Ester: A reactive group that readily forms amide bonds with primary and secondary amines under physiological conditions, making it ideal for protein and peptide conjugation .

This trifunctional design makes Fmoc-PEG2-NHS ester particularly valuable for sequential conjugation strategies in chemical biology and drug development.

Mechanism of Action and Reactivity

The utility of Fmoc-PEG2-NHS ester derives from its controlled reactivity and versatile functional groups.

NHS Ester Reactivity

The NHS ester portion of the molecule is highly reactive toward nucleophiles, particularly primary amines (-NH₂) found in proteins, peptides, and amine-modified oligonucleotides . This reaction occurs readily under mild conditions (pH 7-9) at room temperature, forming stable amide bonds while releasing N-hydroxysuccinimide as a byproduct .

The reaction proceeds via nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the displacement of the NHS leaving group . This chemistry allows for efficient labeling and conjugation in aqueous environments, making it particularly suitable for biological applications .

Fmoc Deprotection Strategy

The Fmoc protecting group can be selectively removed under basic conditions, typically using 20% piperidine in DMF. As demonstrated in peptide synthesis protocols, this deprotection step takes approximately 30 minutes at room temperature . The removal of the Fmoc group reveals a primary amine that can participate in subsequent conjugation reactions, enabling stepwise synthesis strategies .

Applications in Research and Drug Development

Fmoc-PEG2-NHS ester has found extensive applications in various fields of biomedical research and pharmaceutical development.

Protein and Peptide Modification

The compound is widely used for the modification of proteins and peptides to enhance their pharmacokinetic properties, including:

  • Improving aqueous solubility of hydrophobic compounds

  • Enhancing stability against proteolytic degradation

  • Extending circulation time of therapeutic proteins

  • Creating controlled-release formulations

PROTAC Development

Fmoc-PEG2-NHS ester serves as a key reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce targeted protein degradation . In PROTAC development:

  • The compound functions as a PEG-based linker connecting two different ligands

  • One ligand targets an E3 ubiquitin ligase while the other binds to the target protein

  • The resulting PROTAC exploits the intracellular ubiquitin-proteasome system to selectively degrade specific target proteins

This application has gained significant attention in recent years as PROTACs represent a promising approach for targeting "undruggable" proteins in various disease states.

Bioconjugation Chemistry

Fmoc-PEG2-NHS ester is employed in various bioconjugation strategies:

  • Antibody-drug conjugate (ADC) development

  • Peptide-targeted drug delivery systems

  • Synthesis of E-selectin antagonists

  • Preparation of fluorescently labeled biomolecules for imaging and diagnostics

Comparison with Other PEG Derivatives

Fmoc-PEG2-NHS ester belongs to a family of PEG-based linkers that vary in their PEG chain length and functional groups. The following table compares various Fmoc-PEG-NHS ester derivatives:

CompoundMolecular Weight (g/mol)PEG UnitsApplicationsSource
Fmoc-PEG1-NHS ester452.461Protein/peptide conjugation
Fmoc-PEG2-NHS ester496.512PROTAC synthesis, protein conjugation
Fmoc-PEG3-NHS ester540.573Enhanced water solubility
Fmoc-PEG4-NHS ester584.624Peptide modification
Fmoc-PEG8-NHS ester760.838Extended spacer applications
Fmoc-PEG12-NHS ester937.0512Reduced steric hindrance

The selection of the appropriate PEG chain length depends on the specific application requirements. Shorter PEG chains offer less steric hindrance, while longer chains provide enhanced solubility and greater spatial separation between conjugated molecules .

Research Findings and Future Directions

Peptide-PEG Conjugates

Research has demonstrated the successful application of Fmoc-PEG2 derivatives in the preparation of peptide conjugates. For instance, studies have shown that PEG2-Fc-III peptide conjugates can be synthesized with high purity (>95%) using Fmoc-PEG chemistry . These conjugates demonstrate improved pharmacokinetic properties compared to their unmodified counterparts.

PeptideCalculated [M + H]+Observed [M + H]+Retention time (min)PuritySource
Fc-III765.87765.811.67> 95%
PEG2-Fc-III845.56845.741.69> 95%
PEG4-Fc-III889.63889.871.70> 95%
PEG6-Fc-III933.69933.861.71> 95%

Emerging Applications

Recent developments in the field suggest several promising future directions for Fmoc-PEG2-NHS ester applications:

  • Targeted Antibody-Drug Conjugates: Utilizing the bifunctional nature of Fmoc-PEG2-NHS ester to create more precise and effective ADCs with improved therapeutic indices .

  • PROTAC Optimization: Fine-tuning the PEG linker length in PROTACs to optimize the formation of ternary complexes between the target protein, PROTAC, and E3 ligase .

  • Theranostic Applications: Development of dual-purpose molecules that combine therapeutic and diagnostic capabilities through strategic conjugation approaches .

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